

VJ115 In Vivo Delivery: Technical Support Center

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Compound of Interest		
Compound Name:	VJ115	
Cat. No.:	B1683066	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering **VJ115** in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is VJ115 and what is its mechanism of action?

A1: **VJ115** is a novel small molecule inhibitor of the enzyme ENOX1 (Ecto-NOX disulfide-thiol exchanger 1), which is a NADH oxidase.[1][2] By inhibiting ENOX1, **VJ115** disrupts the regulation of cellular NADH concentrations, which in turn affects proteins involved in cytoskeletal reorganization.[1] This ultimately inhibits endothelial cell tubule formation and tumor-mediated neo-angiogenesis.[1][3] **VJ115** has also been shown to radiosensitize tumor vasculature, leading to enhanced apoptosis when used in combination with radiation.[3][4]

Q2: What are the key physicochemical properties of **VJ115** to consider for in vivo delivery?

A2: **VJ115** is a solid powder with a molecular weight of 344.45 g/mol .[2][4] A critical consideration for in vivo delivery is its solubility. **VJ115** is soluble in dimethyl sulfoxide (DMSO) but not in water.[4] This poor aqueous solubility presents a significant challenge for formulating a biocompatible solution for in vivo administration.

Q3: What is the reported IC50 for **VJ115**?



A3: The half-maximal inhibitory concentration (IC50) of **VJ115** for the NADH oxidase ENOX1 is reported to be 10 μ M.[3][4]

Troubleshooting Guide: In Vivo Delivery of VJ115

Researchers may encounter several challenges when delivering **VJ115** in vivo, primarily due to its low aqueous solubility. This guide provides a systematic approach to troubleshoot common issues.

Problem: **VJ115** is precipitating out of solution during preparation or upon administration.

 Cause: The primary cause is the low aqueous solubility of VJ115. Direct dilution of a DMSO stock solution into aqueous buffers (like saline or PBS) can cause the compound to crash out.

Solutions:

- Co-solvent Systems: Utilize a mixture of a pharmaceutically acceptable organic solvent and an aqueous buffer. It is crucial to minimize the final concentration of the organic solvent to avoid toxicity to the animal model. A pre-formulation screen to test solubility and stability in various co-solvents is highly recommended.
- Surfactant-based Formulations: Incorporate non-ionic surfactants to form micelles that can encapsulate the lipophilic drug, thereby increasing its solubility in aqueous solutions.
- Lipid-Based Formulations: Formulate VJ115 in lipid-based systems such as liposomes or nanoemulsions. These formulations can improve solubility, protect the drug from degradation, and potentially alter its pharmacokinetic profile.

Problem: Inconsistent or lower-than-expected therapeutic effect in vivo.

- Cause: This could be due to several factors including poor bioavailability, rapid metabolism, or off-target effects. The formulation and route of administration play a critical role in the bioavailability of the compound.
- Solutions:



- Formulation Optimization: Experiment with different formulation strategies as outlined above to improve the solubility and stability of VJ115 in vivo.
- Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) can significantly impact drug exposure. The optimal route should be determined based on the experimental model and therapeutic goal.
- Pharmacokinetic Studies: Conduct pilot pharmacokinetic (PK) studies to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½). This will help in optimizing the dosing regimen.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of VJ115

Property	Value	Reference
Molecular Formula	C23H24N2O	[2][4]
Molecular Weight	344.45 g/mol	[2][4]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO, not in water	[4]
Target	ENOX1 (NADH Oxidase)	[1][3]
IC50	10 μΜ	[3][4]

Experimental Protocols

Protocol 1: General Guideline for Preparation of VJ115 Formulation using a Co-solvent System

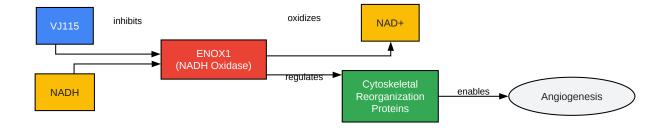
This is a general guideline and requires optimization for your specific experimental needs.

- Stock Solution Preparation: Prepare a high-concentration stock solution of VJ115 in 100% DMSO. For example, 10 mM.
- Co-solvent Formulation:



- A common co-solvent system for poorly soluble compounds is a mixture of DMSO,
 Cremophor EL (or a similar surfactant like Tween 80), and saline.
- A typical starting ratio could be 1:1:8 (DMSO:Cremophor EL:Saline) by volume.
- Procedure:
 - To the required volume of VJ115 DMSO stock solution, add an equal volume of Cremophor EL.
 - 2. Vortex the mixture thoroughly until it is a clear solution.
 - 3. Slowly add the saline (or PBS) to the DMSO/Cremophor EL mixture while continuously vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible (ideally below 10% of the final injection volume) to minimize toxicity.
- Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, the formulation needs to be further optimized by adjusting the ratios of the components.
- Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal or intravenous injection).

Visualizations

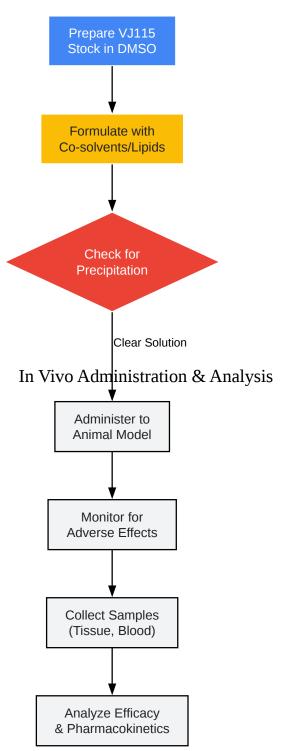


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Caption: **VJ115** inhibits ENOX1, leading to downstream effects on cytoskeletal proteins and angiogenesis.



Formulation Preparation



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Caption: A general workflow for the in vivo delivery and analysis of VJ115.



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